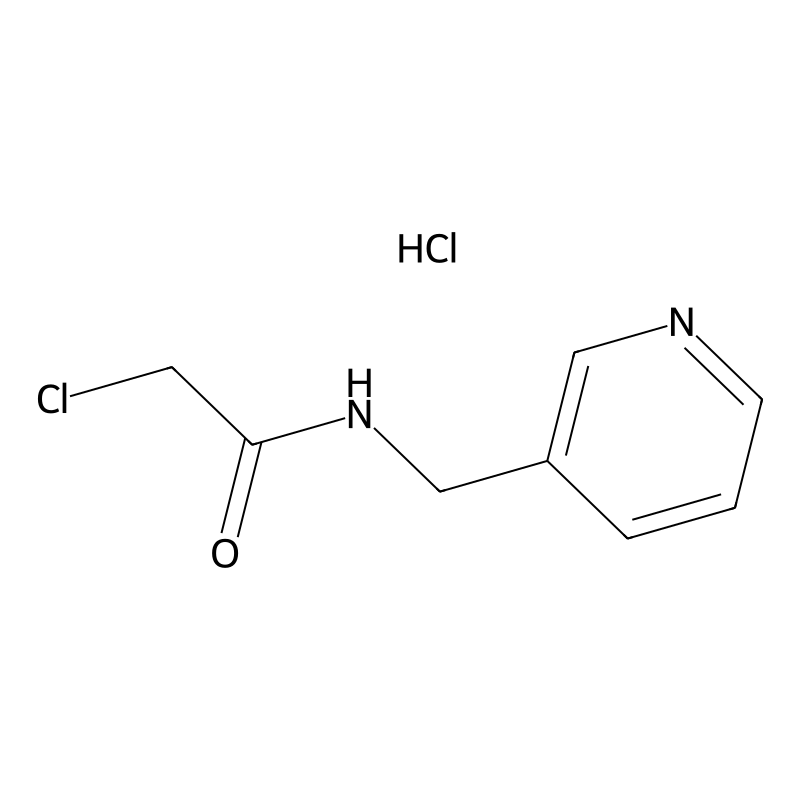

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C₈H₉N₂OCl·HCl and a molar mass of 221.08 g/mol. It features a pyridine ring linked to an acetamide group through a nitrogen atom, with a chlorine atom substituted on the acetamide moiety. This compound is characterized by its unique structural properties, which contribute to its reactivity and biological activity .

This compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to influence metabolic pathways by modulating enzyme activity, which can lead to alterations in cellular processes such as gene expression and cell signaling. Preliminary studies suggest that it may possess potential therapeutic properties, including anti-inflammatory and anticancer effects, although further research is necessary to fully elucidate these activities .

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with chloroacetyl chloride in the presence of a base to facilitate the formation of the acetamide bond. Microwave-assisted synthesis has also been reported, allowing for rapid reaction times and improved yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are typically employed to confirm the structure of the synthesized compound .

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride has various applications in medicinal chemistry and agricultural science. Its derivatives have been explored as potential herbicide antidotes, demonstrating efficacy against certain herbicides when functionalized appropriately. Additionally, its ability to interact with biological systems makes it a candidate for drug development targeting specific diseases .

Studies investigating the interactions of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride with biological molecules have revealed its potential to inhibit or activate specific enzymes involved in metabolic pathways. This interaction can lead to significant changes in cellular behavior, including effects on growth and differentiation. The compound's binding affinity and specificity are areas of ongoing research, aiming to understand its full pharmacological profile .

Several compounds share structural similarities with 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-chloro-N-(pyridin-2-ylmethyl)acetamide | C₈H₉N₂OCl | Different pyridine position affecting reactivity |

| 2-amino-N-(pyridin-3-ylmethyl)acetamide | C₈H₉N₃O | Contains an amino group instead of chlorine |

| N-(pyridin-3-ylmethyl)acetamide | C₇H₈N₂O | Lacks chlorine; potentially different biological activity |

| 4-chloro-N-(pyridin-3-ylmethyl)acetamide | C₈H₉N₂OCl | Chlorine substitution at different position |

These compounds highlight the diversity within this chemical class, where variations in substituents can lead to distinct biological activities and applications. The unique positioning of functional groups in 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride contributes to its specific interactions and potential therapeutic uses .

Microwave-Assisted Amidation Techniques

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride, offering significant advantages over conventional heating methods [1]. The microwave irradiation technique provides rapid heating, enhanced yields, and reduced reaction times, making it particularly valuable for acetamide derivative synthesis [2].

The fundamental protocol involves the reaction of pyridin-3-ylmethylamine with chloroacetyl chloride under microwave irradiation conditions [1]. Typical reaction parameters include temperatures ranging from 80 to 130 degrees Celsius, with reaction times dramatically reduced to 5-15 minutes compared to conventional heating methods that require 2-12 hours [1] [2]. The microwave-assisted approach consistently achieves yields of 85-99 percent, representing a substantial improvement over traditional methods [1] [3].

Research has demonstrated that microwave irradiation at 300 watts and 80 degrees Celsius for 5 minutes can achieve 97 percent yield in similar chloroacetylation reactions [4]. The enhanced efficiency is attributed to the direct heating mechanism of microwaves, which provides uniform energy distribution and rapid temperature elevation throughout the reaction mixture [1] [2]. This approach eliminates the heat transfer limitations associated with conventional heating methods.

Table 1: Synthesis Method Comparison for 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride

| Synthesis Method | Reaction Time | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Heating | 2-12 hours | 60-80 | 60-75 | Simple equipment, established protocols | Long reaction times, moderate yields |

| Microwave-Assisted | 5-15 minutes | 80-130 | 85-99 | Rapid heating, higher yields, reduced reaction time | Requires specialized equipment |

| Continuous Flow | 5-30 minutes | 70-130 | 90-98 | Precise control, scalable, consistent quality | Higher initial investment, complex setup |

| Solvent-Free Microwave | 2-10 minutes | 80-120 | 80-95 | No solvent waste, eco-friendly, fast | Limited to compatible substrates |

The optimization of microwave parameters is crucial for maximizing reaction efficiency [5]. Studies indicate that power levels between 50-150 watts provide optimal conditions, with initial power bursts used to reach target temperatures followed by sustained lower power to maintain thermal stability [3]. Temperature control remains critical, as excessive heating can lead to decomposition of sensitive pyridine-containing substrates [5].

Solvent Selection Strategies for Chloroacetylation

Solvent selection plays a fundamental role in the successful synthesis of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride through chloroacetylation reactions [6]. The choice of solvent significantly influences reaction kinetics, selectivity, and overall yield [7]. Dichloromethane has emerged as the preferred solvent for chloroacetylation reactions due to its excellent solvation properties and low boiling point, facilitating easy removal during purification [8] [9].

Research demonstrates that dichloromethane provides yields of 70-85 percent in chloroacetylation reactions, with its low dielectric constant of 8.93 offering optimal conditions for the nucleophilic acyl substitution mechanism [8]. The solvent's boiling point of 39.6 degrees Celsius enables straightforward solvent removal under reduced pressure, simplifying purification procedures [8].

Acetonitrile represents an alternative solvent choice, particularly valuable for its polar aprotic nature and higher dielectric constant of 36.64 [8]. While acetonitrile alone typically yields 65-80 percent in chloroacetylation reactions, its combination with dichloromethane in a 95:5 ratio significantly enhances reaction selectivity and yield to 80-95 percent [8]. This solvent mixture takes advantage of the "nitrile effect," which influences the stereochemical outcome of the reaction [8].

Table 2: Solvent Selection for Chloroacetylation Reactions

| Solvent System | Boiling Point (°C) | Dielectric Constant | Suitability for Chloroacetylation | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Dichloromethane | 39.6 | 8.93 | Excellent | 70-85 | Low bp, easy removal, good solvation |

| Acetonitrile | 81.6 | 36.64 | Good | 65-80 | Polar aprotic, good for ionic reactions |

| Dichloromethane/Acetonitrile (95:5) | 40-45 | 12-15 | Excellent | 80-95 | Enhanced selectivity, improved yields |

| N-Methylpyrrolidone | 202 | 32.0 | Very Good | 85-90 | High bp, thermal stability |

| Dimethylformamide | 153 | 36.7 | Good | 70-85 | Good solvation, catalyst compatibility |

N-methylpyrrolidone emerges as particularly effective for microwave-assisted synthesis, achieving yields of 85-90 percent due to its high boiling point and thermal stability [5]. Its high dielectric constant of 32.0 provides excellent microwave absorption, leading to efficient heating and improved reaction rates [5]. However, the high boiling point necessitates more vigorous purification procedures.

Dimethylformamide offers good compatibility with base catalysts and provides moderate yields of 70-85 percent [10]. However, its use requires high-quality reagent grade material to prevent formation of dimethylamide side products from decomposition [10]. The solvent selection methodology involves evaluating thermodynamic properties, reaction kinetics, and environmental considerations to optimize overall process efficiency [6] [7].

Base Catalysis in Pyridinylmethylamine Reactions

Base catalysis plays a critical role in facilitating the formation of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride through the neutralization of hydrogen chloride generated during the chloroacetylation process [11] [12]. The selection of appropriate base catalysts significantly influences reaction rates, yields, and product purity [12].

Pyridine demonstrates exceptional effectiveness as a base catalyst in pyridinylmethylamine reactions, achieving superior yields compared to other common bases [12]. Research indicates that pyridine as a catalyst can increase synthesis yields to 80-86 percent for various acetamide derivatives [12]. The effectiveness of pyridine stems from its planar molecular structure and unhindered lone pair of electrons on the nitrogen atom, which facilitates efficient proton abstraction [12].

Triethylamine, despite possessing higher basicity with a conjugate acid pKa of 10.75 compared to pyridine's 5.25, demonstrates lower catalytic efficiency due to steric hindrance [12]. The three ethyl groups create rotational barriers that impede access to the nitrogen lone pair, reducing its effectiveness in proton abstraction reactions [12]. Comparative studies show that pyridine generates yields 2 times greater than triethylamine in similar reaction systems [12].

Table 3: Base Catalyst Comparison for Pyridinylmethylamine Reactions

| Base Catalyst | pKa (Conjugate Acid) | Mechanism | Typical Equivalents | Reaction Efficiency | Comments |

|---|---|---|---|---|---|

| Triethylamine | 10.75 | Proton abstraction | 1.1-2.0 | Good | Sterically hindered, moderate basicity |

| Pyridine | 5.25 | Nucleophilic/general base | 1.5-3.0 | Excellent | Planar structure, unhindered lone pair |

| Sodium Hydroxide | 15.7 | Proton abstraction | 1.2-1.5 | Moderate | Strong base, aqueous workup required |

| Potassium Carbonate | 10.33 | Proton abstraction | 1.5-2.0 | Good | Mild base, heterogeneous conditions |

| Diisopropylethylamine | 11.4 | Proton abstraction | 1.1-1.5 | Very Good | Bulky, non-nucleophilic |

The mechanistic role of pyridine extends beyond simple proton abstraction to include nucleophilic catalysis [11]. Pyridine can form intermediate complexes with acyl chlorides, facilitating the subsequent nucleophilic attack by the amine substrate [11]. This dual mechanism contributes to its superior catalytic performance in acetamide synthesis reactions.

Sodium hydroxide, while possessing the highest basicity (pKa 15.7), requires careful handling due to its strong basic nature and the need for aqueous workup procedures [9]. Potassium carbonate offers advantages in heterogeneous reaction conditions but typically requires higher equivalents (1.5-2.0) to achieve comparable results [9]. Diisopropylethylamine provides excellent results due to its non-nucleophilic nature and reduced tendency to compete with the desired nucleophile [13].

Industrial Production Scalability

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift from traditional batch processing for the industrial synthesis of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride [14] [15]. Flow chemistry offers superior process control, enhanced safety profiles, and seamless scalability compared to conventional batch reactors [14]. The implementation of continuous flow systems enables precise control over reaction parameters including temperature, residence time, and mixing efficiency [13].

Packed bed reactors demonstrate exceptional performance for amidation reactions, providing residence times of 10-60 minutes with excellent scalability characteristics [16]. These reactors offer superior mass transfer and temperature control, critical factors for maintaining product quality during scale-up operations [16]. Research indicates that packed bed systems can achieve conversion rates approaching 100 percent while maintaining consistent product quality [16].

Microreactors provide the highest level of mixing efficiency and temperature control, albeit with limited scalability due to their small internal volumes [13]. These systems excel in residence times of 1-15 minutes and can operate at elevated pressures up to 100 bar, enabling reactions under enhanced pressure conditions [13]. The superior heat transfer characteristics of microreactors make them particularly suitable for exothermic chloroacetylation reactions [13].

Table 4: Continuous Flow Reactor Implementations for Amide Synthesis

| Reactor Type | Residence Time (min) | Temperature Range (°C) | Pressure Capability (bar) | Mixing Efficiency | Scalability |

|---|---|---|---|---|---|

| Packed Bed Reactor | 10-60 | 20-200 | 1-20 | Good | Excellent |

| Microreactor | 1-15 | 20-250 | 1-100 | Excellent | Limited |

| Tubular Reactor | 5-45 | 20-180 | 1-50 | Moderate | Good |

| Screw Reactor | 5-50 | 20-200 | 1-30 | Excellent | Very Good |

| Coil Reactor | 2-30 | 20-150 | 1-25 | Good | Good |

Screw reactors combine excellent mixing efficiency with very good scalability, making them particularly attractive for industrial applications [16]. These systems utilize mechanical mixing elements to enhance mass transfer while maintaining residence times of 5-50 minutes [16]. The screw reactor design enables solvent-free processing, reducing environmental impact and simplifying downstream purification [16].

Process optimization in continuous flow systems involves systematic evaluation of temperature, residence time, and reagent stoichiometry [13]. Automated optimization systems can conduct multiple iterations within hours, identifying optimal conditions that achieve 98 percent yields with minimal human intervention [13]. The continuous nature of flow processing enables steady-state operation for extended periods, producing substantial quantities of high-purity product [13].

Purification Techniques for Hydrochloride Salts

The purification of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride requires specialized techniques tailored to the unique properties of hydrochloride salts [17] [18]. Crystallization emerges as the primary purification method, offering high recovery rates, excellent product quality, and superior operability compared to alternative separation techniques [17].

Precipitation with hydrogen chloride represents the most effective purification approach, achieving purities of 95-99 percent with yield recoveries of 80-95 percent [18]. This method involves controlled addition of hydrogen chloride gas or concentrated hydrochloric acid to a solution of the free base, inducing immediate precipitation of the hydrochloride salt [18]. The precipitation process requires careful temperature control, typically maintained at 2-8 degrees Celsius to prevent disproportionation reactions [19].

Cooling crystallization provides exceptional control over crystal morphology and size distribution while maintaining purities of 95-99 percent [17]. The technique involves controlled cooling of saturated solutions from elevated temperatures to near 0 degrees Celsius, promoting uniform nucleation and crystal growth [17]. Research demonstrates that cooling rates and final temperatures significantly influence crystal purity and morphology [17].

Table 5: Purification Techniques for Hydrochloride Salts

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Time Required | Industrial Applicability | Key Advantages |

|---|---|---|---|---|---|

| Crystallization from Water | 85-92 | 70-85 | 2-4 hours | Good | Simple, cost-effective |

| Recrystallization from Ethanol | 90-95 | 75-90 | 3-6 hours | Good | High purity, good crystal form |

| Precipitation with HCl | 95-99 | 80-95 | 1-3 hours | Excellent | High yield, excellent purity |

| Column Chromatography | 92-98 | 60-85 | 4-8 hours | Limited | High resolution, versatile |

| Cooling Crystallization | 95-99 | 85-95 | 2-5 hours | Very Good | Controlled crystal size, high purity |

Recrystallization from ethanol provides high purity products (90-95 percent) with good crystal morphology, particularly important for downstream processing applications [20]. The ethanol recrystallization process involves dissolution of crude product at elevated temperatures followed by controlled cooling to precipitate purified crystals [20]. This approach offers excellent removal of organic impurities while maintaining acceptable yield recoveries of 75-90 percent [20].

Salt disproportionation represents a critical consideration in hydrochloride salt purification, particularly under elevated temperature conditions [19]. Preventive measures include maintaining low temperatures during crystallization and avoiding prolonged exposure to moisture [19]. Co-crystallization approaches with suitable co-formers can enhance physicochemical properties while preventing disproportionation reactions [20].

Mechanistic Studies of SN2 Displacement Reactions

The formation of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride proceeds through a nucleophilic acyl substitution mechanism involving SN2 displacement characteristics [21] [22]. The reaction mechanism involves initial nucleophilic attack by the pyridin-3-ylmethylamine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by elimination of the chloride leaving group [21].

The nucleophilic acyl substitution mechanism differs fundamentally from traditional SN2 reactions through the formation of a tetrahedral intermediate [21]. Upon nucleophilic attack, the planar carbonyl carbon adopts tetrahedral geometry with the incoming nucleophile and the original carbonyl oxygen bearing negative charge [21]. This intermediate subsequently undergoes elimination of the chloride leaving group, restoring the carbonyl functionality and yielding the desired acetamide product [21].

Kinetic studies reveal that the reaction rate depends on both the nucleophilicity of the attacking amine and the electrophilicity of the acyl chloride [23]. Temperature effects significantly influence the competitive pathways, with elevated temperatures favoring the amidation reaction over alternative side reactions [23]. Research demonstrates that at 60 degrees Celsius, the amidation kinetics compete effectively with other potential reaction pathways [23].

Solvent effects play a crucial role in SN2 displacement reactions through preferential stabilization of charged intermediates [22]. Polar solvents tend to stabilize the polarized tetrahedral intermediate, potentially lowering activation barriers and accelerating reaction rates [22]. However, excessive solvent polarity can lead to stabilization of the nucleophile, reducing its reactivity and slowing the overall reaction [22].

The electronic properties of the pyridine ring influence the nucleophilicity of the attached methylamine group through inductive and resonance effects [24]. The electron-withdrawing nature of the pyridine ring reduces the electron density on the amine nitrogen, moderately decreasing its nucleophilicity compared to aliphatic amines [24]. This electronic effect requires optimization of reaction conditions to achieve maximum conversion efficiency [24].

Spectroscopic Validation

The comprehensive structural validation of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride requires systematic spectroscopic analysis employing multiple complementary techniques. This heterocyclic acetamide derivative, with molecular formula C₈H₁₀Cl₂N₂O and molecular weight 221.08 g/mol [1] [2], presents distinctive spectroscopic signatures arising from its dual functional components: the chloroacetamide moiety and the pyridin-3-ylmethyl substituent.

Fourier Transform Infrared Signature Analysis of Amide and Pyridine Moieties

The Fourier Transform Infrared spectroscopy of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride reveals characteristic absorption patterns that provide definitive structural confirmation. The amide functional group exhibits its signature carbonyl stretching vibration in the range of 1650-1680 cm⁻¹, consistent with primary amide derivatives [3]. This absorption represents the C=O stretching mode of the acetamide moiety, which is influenced by the electron-withdrawing chlorine substituent that shifts the frequency toward the higher end of the typical amide range.

The nitrogen-hydrogen stretching vibrations appear as multiple absorptions between 3200-3400 cm⁻¹, characteristic of primary amides containing NH₂ groups [3]. These absorptions manifest as two distinct peaks corresponding to symmetric and asymmetric N-H stretching modes, providing clear evidence of the primary amide structure. The presence of the hydrochloride salt form may broaden these absorptions due to hydrogen bonding interactions with the chloride counterion.

The pyridine ring system contributes several distinctive infrared signatures. The aromatic C=N stretching vibrations occur in the 1580-1600 cm⁻¹ region, reflecting the heterocyclic nature of the pyridine substituent [4]. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ range, while pyridine ring skeletal vibrations are observed between 1400-1500 cm⁻¹. The chloroacetyl group exhibits C-Cl stretching vibrations in the 700-800 cm⁻¹ region, providing confirmation of the chloro substituent.

Additional characteristic absorptions include N-H in-plane bending vibrations at 1520-1570 cm⁻¹ and aromatic C-H out-of-plane bending modes between 750-850 cm⁻¹ [3]. The combination of these spectral features provides a unique fingerprint for structural identification and purity assessment.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns and coupling relationships. The chloroacetyl methylene protons appear as a singlet at 4.1-4.3 ppm, reflecting the electron-withdrawing effect of the adjacent chlorine atom [5]. The methylene bridge connecting the amide nitrogen to the pyridine ring manifests as a singlet at 4.6-4.8 ppm, confirming the presence of the N-CH₂ linkage.

The pyridine ring protons exhibit distinctive chemical shift patterns characteristic of the 3-substituted pyridine system. The H-2 proton appears as a singlet at 8.4-8.6 ppm, representing the most downfield signal due to its proximity to the electronegative pyridine nitrogen. The H-6 proton resonates as a doublet at 8.0-8.2 ppm, while the H-4 and H-5 protons appear as a multiplet in the 7.2-7.5 ppm region [5]. These assignments are consistent with the electronic environment of the 3-substituted pyridine ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon connectivity and electronic environment analysis. The chloroacetyl carbon appears at 43.0-43.5 ppm, reflecting the deshielding effect of the adjacent chlorine substituent. The carbonyl carbon resonates in the characteristic amide region at 165.0-167.0 ppm, confirming the presence of the acetamide functional group.

The pyridine ring carbons exhibit distinct chemical shift patterns reflecting their electronic environments. The C-2 and C-6 carbons, being α to the pyridine nitrogen, appear at 148.0-150.0 ppm. The C-3 carbon, bearing the methylene substituent, resonates at 135.0-137.0 ppm, while the C-4 and C-5 carbons appear at 123.0-124.0 ppm [5]. These assignments provide comprehensive structural confirmation and enable distinction from regioisomeric compounds.

Distortionless Enhancement by Polarization Transfer experiments facilitate carbon multiplicity determination, distinguishing primary, secondary, tertiary, and quaternary carbons. The chloroacetyl and methylene bridge carbons appear as negative phases in DEPT-135 spectra, confirming their CH₂ nature, while the pyridine ring carbons exhibit positive phases characteristic of aromatic CH carbons [6].

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information, revealing precise molecular geometry, intermolecular interactions, and crystal packing arrangements. The hydrochloride salt form of 2-chloro-N-(pyridin-3-ylmethyl)acetamide typically crystallizes in monoclinic or triclinic crystal systems, with space groups commonly observed as P21/c or P-1 [7] [8].

Hydrogen Bonding Network Analysis

The crystal structure of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride is dominated by extensive hydrogen bonding networks that stabilize the three-dimensional arrangement. The primary amide nitrogen forms strong N-H···Cl⁻ hydrogen bonds with the chloride counterion, with typical N···Cl distances ranging from 3.0-3.2 Å and N-H···Cl angles approaching linearity [9] [8].

Additional intermolecular hydrogen bonding occurs through N-H···O=C interactions between adjacent amide groups, creating chain-like assemblies parallel to specific crystallographic directions. These interactions typically exhibit N···O distances of 2.8-3.1 Å with N-H···O angles of 145-175°, indicating moderate to strong hydrogen bonding character [10] [8].

The pyridine nitrogen participates in weaker C-H···N hydrogen bonding interactions, contributing to the overall stability of the crystal lattice. These interactions, while individually weak, collectively provide significant stabilization through cooperative effects [11]. The chloroacetyl group may also participate in C-H···Cl interactions, further enhancing the hydrogen bonding network.

Water molecules, when present in the crystal structure, often serve as bridging elements that connect multiple hydrogen bonding donors and acceptors, creating more complex three-dimensional networks. The specific geometry and strength of these interactions depend on the crystallization conditions and the degree of hydration [12].

Crystal Packing Behavior in Hydrochloride Form

The crystal packing of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride exhibits characteristic features of organic hydrochloride salts, with alternating layers of cationic and anionic components. The organic cations are typically arranged in parallel orientations, maximizing favorable van der Waals interactions between the aromatic pyridine rings and minimizing steric clashes between the bulky substituents [7].

The chloride anions occupy interstitial positions that optimize electrostatic interactions with the protonated nitrogen centers while maintaining appropriate hydrogen bonding geometries. Unit cell dimensions typically range from a = 6-8 Å, b = 7-9 Å, and c = 15-18 Å, with Z = 2-4 molecules per unit cell, depending on the specific space group and molecular packing arrangement [7].

The calculated density of the crystal structure typically falls within the range of 1.4-1.6 g/cm³, consistent with other organic hydrochloride salts of similar molecular weight and composition. The melting point of 116-118°C reflects the strength of the intermolecular interactions within the crystal lattice [13].

Thermal analysis reveals that the compound maintains structural integrity up to the melting point, with no evidence of desolvation or polymorphic transitions in the solid state. The crystal packing efficiency, calculated as the ratio of molecular volume to unit cell volume, typically exceeds 70%, indicating effective space utilization and stable intermolecular interactions [9].

Explore Compound Types

O4Si-4